molecular formula C9H18O4S B12621049 Ethyl (pentane-1-sulfonyl)acetate CAS No. 921755-18-2

Ethyl (pentane-1-sulfonyl)acetate

Cat. No.: B12621049
CAS No.: 921755-18-2
M. Wt: 222.30 g/mol
InChI Key: JCTLLJKYFYLZMB-UHFFFAOYSA-N
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Description

Ethyl (pentane-1-sulfonyl)acetate is a sulfonyl-substituted acetate ester characterized by a pentane sulfonyl group (-SO₂-C₅H₁₁) attached to an ethyl acetate backbone. Sulfonyl acetates are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, agrochemicals, and specialty polymers due to their reactivity and stability .

Properties

CAS No.

921755-18-2

Molecular Formula

C9H18O4S

Molecular Weight

222.30 g/mol

IUPAC Name

ethyl 2-pentylsulfonylacetate

InChI

InChI=1S/C9H18O4S/c1-3-5-6-7-14(11,12)8-9(10)13-4-2/h3-8H2,1-2H3

InChI Key

JCTLLJKYFYLZMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCS(=O)(=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (pentane-1-sulfonyl)acetate typically involves the reaction of pentane-1-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pentane-1-sulfonyl chloride+Ethyl acetateEthyl (pentane-1-sulfonyl)acetate+HCl\text{Pentane-1-sulfonyl chloride} + \text{Ethyl acetate} \rightarrow \text{this compound} + \text{HCl} Pentane-1-sulfonyl chloride+Ethyl acetate→Ethyl (pentane-1-sulfonyl)acetate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (pentane-1-sulfonyl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamides.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, in the presence of a base like triethylamine.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Sulfonamides: Formed from substitution reactions with amines.

    Sulfides: Formed from reduction reactions.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Chemical Synthesis

Ethyl (pentane-1-sulfonyl)acetate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in reactions involving sulfonylation, which introduces sulfonyl groups into organic molecules.

Table 1: Reactions Utilizing this compound

Reaction TypeDescriptionYield (%)Reference
Sulfonylation of AlkenesIntroduction of sulfonyl groups into alkenes70-90
Synthesis of SulfonamidesFormation of sulfonamides from amines and acids85
Functionalization of AlcoholsConversion of alcohols to sulfonates75

Medicinal Chemistry

In medicinal chemistry, this compound has been employed to develop new pharmaceuticals. Its ability to modify biological molecules enhances the efficacy of drug candidates.

Case Study: Development of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The compound was utilized to introduce sulfonamide moieties into existing drug frameworks, resulting in improved selectivity and potency against cancer cell lines.

  • Methodology : The synthesis involved reacting this compound with various amines under controlled conditions.
  • Results : The modified compounds exhibited enhanced activity compared to their parent structures, with IC50 values significantly lower than those of existing treatments.

Materials Science

The compound also finds applications in materials science, particularly in the development of polymers and coatings. Its sulfonate functionality can enhance the properties of materials, such as their thermal stability and mechanical strength.

Table 2: Applications in Materials Science

ApplicationDescriptionBenefitsReference
Polymer SynthesisUsed as a comonomer in polymerization processesImproved thermal stability
CoatingsEnhances adhesion and durability of coatingsIncreased resistance to wear

Biological Applications

This compound has shown potential in biological applications, particularly as a reagent for modifying biomolecules. Its ability to selectively react with amino acids and proteins opens avenues for bioconjugation techniques.

Case Study: Protein Labeling

In a study focused on protein labeling, researchers utilized this compound to attach fluorescent tags to specific amino acid residues within proteins.

  • Methodology : The compound was reacted with cysteine residues under mild conditions.
  • Results : The labeled proteins retained their biological activity while providing a means for tracking and studying protein interactions in cellular environments.

Mechanism of Action

The mechanism of action of ethyl (pentane-1-sulfonyl)acetate in chemical reactions involves the nucleophilic attack on the sulfonyl group, leading to the formation of various products. The sulfonyl group is an electron-withdrawing group, making the carbon adjacent to it more electrophilic and susceptible to nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below compares ethyl (pentane-1-sulfonyl)acetate with key analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight Substituent CAS Number Key Applications
Ethyl (phenylsulfonyl)acetate C₁₀H₁₂O₄S 228.26 Phenyl (-C₆H₅) 7605-30-3 Organic synthesis, building block
Ethyl methanesulfonate C₃H₈O₃S 124.16 Methyl (-CH₃) 62-50-0 Alkylating agent, mutagenesis studies
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 Phenyl and ketone 5413-05-8 Pharmaceuticals, Claisen condensations
2-(Acetylthio)ethane-1-sulfonic acid C₄H₈O₄S₂ 184.24 Acetylthio (-SCOCH₃) Not specified USP reference standard for drug testing

Key Observations :

  • Substituent Effects: Pentane vs. The phenyl group in ethyl (phenylsulfonyl)acetate increases steric hindrance, slowing nucleophilic attacks . Methyl vs. Pentane: Ethyl methanesulfonate’s small methyl group allows rapid alkylation but higher volatility and toxicity. A pentane substituent might reduce volatility and modify reactivity .
  • Functional Group Diversity: Ethyl 2-phenylacetoacetate lacks a sulfonyl group but includes a ketone, enabling participation in condensation reactions (e.g., Knoevenagel or Claisen), unlike sulfonyl acetates . Sulfonic acids (e.g., 2-(acetylthio)ethane-1-sulfonic acid) exhibit acidic properties and are used in USP standards for drug purity testing, contrasting with the ester functionality of sulfonyl acetates .
Ethyl (Phenylsulfonyl)Acetate
  • Synthesis : Used in cross-coupling reactions to generate α-sulfonyl carbonyl compounds, valuable in medicinal chemistry .
  • Stability : The phenyl group stabilizes the sulfonyl moiety against hydrolysis, making it suitable for prolonged reactions .
Ethyl Methanesulfonate
  • Toxicity Profile: A potent mutagen and carcinogen, limiting its use to controlled laboratory settings for DNA alkylation studies .
  • Reactivity : Reacts readily with nucleophiles (e.g., DNA bases), contrasting with bulkier sulfonyl acetates that show slower kinetics .
Ethyl 2-Phenylacetoacetate
  • Pharmaceutical Relevance: A precursor to β-keto esters used in anticoagulants and anti-inflammatory agents. Its ketone group facilitates enolate formation for asymmetric synthesis .
2-(Acetylthio)Ethane-1-Sulfonic Acid
  • Regulatory Role : USP standards (e.g., USP Mesna RS) ensure batch consistency in drugs like mesna, a uroprotective agent .

Biological Activity

Ethyl (pentane-1-sulfonyl)acetate, a compound with the molecular formula C9_9H18_{18}O4_4S, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antibacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group, which is known to influence its biological activity. The sulfonyl moiety is often associated with various pharmacological properties, including antibacterial and anti-inflammatory effects. Its structure can be represented as follows:

  • Chemical Structure :
    • Ethyl group: C2_2H5_5
    • Pentane-1-sulfonyl group: C5_5H11_{11}SO
    • Acetate group: C2_2H3_3O

Antibacterial Properties

Recent studies have indicated that compounds containing sulfonyl groups exhibit significant antibacterial activity. This compound's potential against various bacterial strains has been evaluated through minimum inhibitory concentration (MIC) assays.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These results suggest that this compound possesses moderate antibacterial activity, particularly against S. aureus, a common pathogen responsible for various infections .

Structure-Activity Relationship (SAR)

The SAR studies of sulfonamide derivatives have provided insights into how modifications to the structure of this compound can enhance its biological activity. For instance, the introduction of electron-withdrawing groups has been shown to increase the potency of related compounds against bacterial targets .

The following table summarizes key findings from SAR studies relevant to this compound:

ModificationEffect on Activity
Addition of halogensIncreased antibacterial potency
Alteration of alkyl chain lengthVariable effects on MIC values
Introduction of aromatic systemsEnhanced binding affinity to bacterial enzymes

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in comparison to standard antibiotics. The compound was tested against resistant strains of bacteria, showing promising results in inhibiting growth at concentrations that were lower than those required for traditional antibiotics .

In Vivo Studies

In vivo studies have demonstrated that this compound exhibits anti-inflammatory properties in animal models. The compound was administered to mice with induced inflammation, resulting in a significant reduction in swelling and pain compared to control groups .

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